molecular formula C5H9NO2 B1526243 3-Methylazetidine-3-carboxylic acid CAS No. 1213240-07-3

3-Methylazetidine-3-carboxylic acid

Cat. No. B1526243
CAS RN: 1213240-07-3
M. Wt: 115.13 g/mol
InChI Key: KFNKFPRGDANMEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylazetidine-3-carboxylic acid is a compound with the molecular weight of 115.13 . It is a solid substance at room temperature and should be stored in a refrigerator .


Molecular Structure Analysis

The IUPAC name for this compound is 3-methyl-3-azetidinecarboxylic acid . The InChI code for this compound is 1S/C5H9NO2/c1-5(4(7)8)2-6-3-5/h6H,2-3H2,1H3,(H,7,8) .


Physical And Chemical Properties Analysis

3-Methylazetidine-3-carboxylic acid is a solid at 20 degrees Celsius .

Scientific Research Applications

1. Synthesis of New Heterocyclic Amino Acid Derivatives 3-Methylazetidine-3-carboxylic acid is used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

2. Building Blocks for Biologically Active Heterocyclic Compounds Azetidine carboxylic acids, including 3-Methylazetidine-3-carboxylic acid, are important scaffolds and building blocks for obtaining various biologically active heterocyclic compounds and peptides . They are used in the synthesis of a wide variety of natural and synthetic products exhibiting a variety of biological activities .

Synthesis of Penicillins and Cephalosporins

Azetidines, including 3-Methylazetidine-3-carboxylic acid, have been prepared by cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams . These processes are crucial in the synthesis of penicillins and cephalosporins, which belong to the class of drugs known as β-lactams .

Synthesis of Carboxylic Acid Esters

3-Methylazetidine-3-carboxylic acid could potentially be used in the synthesis of carboxylic acid esters . Carboxylic acid esters are important compounds in organic chemistry and biochemistry, with wide-ranging applications in drug synthesis, polymer science, and food chemistry .

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

Future Directions

While specific future directions for 3-Methylazetidine-3-carboxylic acid are not available, the catalytic reduction of carboxylic acid derivatives has seen rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts .

properties

IUPAC Name

3-methylazetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-5(4(7)8)2-6-3-5/h6H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNKFPRGDANMEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylazetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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